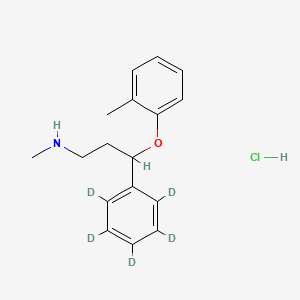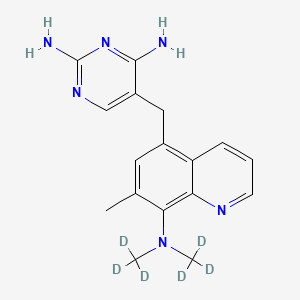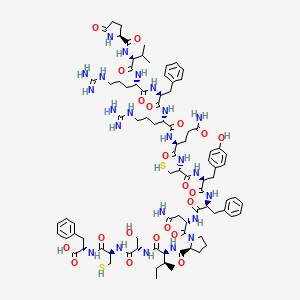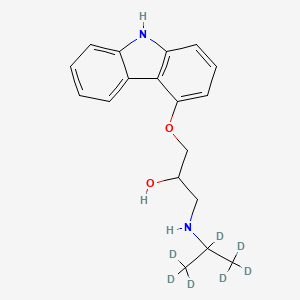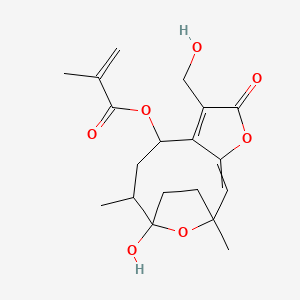
8|A-(2-Methylacryloyloxy)hirsutinolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its biological activities, including its role as an irreversible inhibitor of cytochrome P450 2A6 and monoamine oxidases A and B .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for 8α-(2-Methylacryloyloxy)hirsutinolide are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8α-(2-Methylacryloyloxy)hirsutinolide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or the side chains, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds within the molecule, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ester or lactone functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8α-(2-Methylacryloyloxy)hirsutinolide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones.
Biology: The compound’s ability to inhibit cytochrome P450 2A6 and monoamine oxidases makes it valuable in studying metabolic pathways and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the context of its enzyme inhibition properties, is ongoing.
Wirkmechanismus
8α-(2-Methylacryloyloxy)hirsutinolide exerts its effects primarily through the irreversible inhibition of cytochrome P450 2A6 and monoamine oxidases A and B. This inhibition occurs via covalent binding to the active sites of these enzymes, leading to a decrease in their activity. The molecular targets include the heme group in cytochrome P450 and the flavin adenine dinucleotide (FAD) in monoamine oxidases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8α-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate: This compound is structurally similar but includes an additional acetate group, which may alter its biological activity.
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide:
Uniqueness
8α-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory effects on cytochrome P450 2A6 and monoamine oxidases, which are not commonly observed in other sesquiterpene lactones. This makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXXZXCVFUXKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
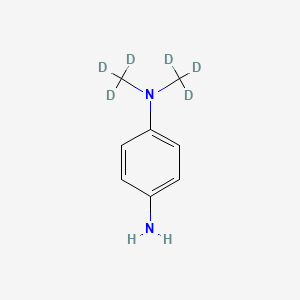
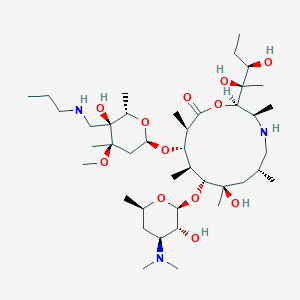
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)
